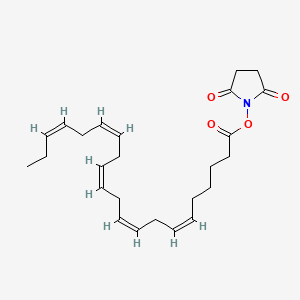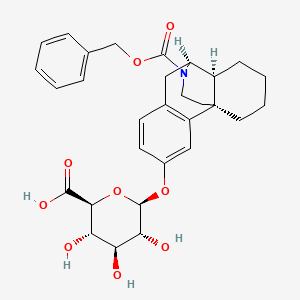
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide involves multiple steps. The starting material, dextromethorphan, undergoes a series of reactions including demethylation, benzyloxycarbonyl protection, and glucuronidation . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
化学反応の分析
Types of Reactions
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide can undergo various chemical reactions such as:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or demethylated compounds .
科学的研究の応用
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods and as an intermediate in the synthesis of other compounds.
Biology: Studying the metabolic pathways and biotransformation of dextromethorphan.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of dextromethorphan and its metabolites.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of dextromethorphan, it may interact with the central nervous system, particularly the NMDA (N-methyl-D-aspartate) receptors . This interaction can influence neurotransmission and modulate various physiological responses .
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide: A deuterated analog used in proteomics research.
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan Beta-D-O-Glucuronide: Another similar compound used in neurology research.
Uniqueness
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide is unique due to its specific structure and metabolic origin. Its glucuronide conjugation enhances its solubility and facilitates its excretion from the body . This property makes it particularly useful in studying the metabolism and pharmacokinetics of dextromethorphan .
特性
分子式 |
C30H35NO9 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-phenylmethoxycarbonyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO9/c32-23-24(33)26(27(35)36)40-28(25(23)34)39-19-10-9-18-14-22-20-8-4-5-11-30(20,21(18)15-19)12-13-31(22)29(37)38-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22-26,28,32-34H,4-5,8,11-14,16H2,(H,35,36)/t20-,22+,23+,24+,25-,26+,28-,30+/m1/s1 |
InChIキー |
TWXLLCNCSDELMS-ZZJDVIINSA-N |
異性体SMILES |
C1CC[C@]23CCN([C@H]([C@H]2C1)CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6 |
正規SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


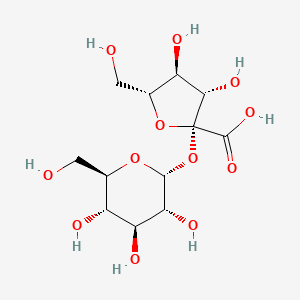
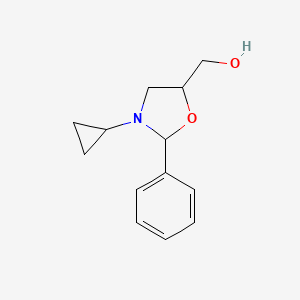
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
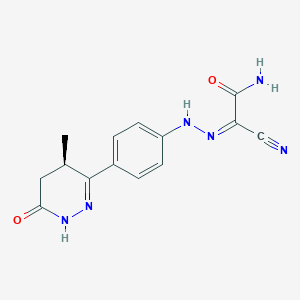
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
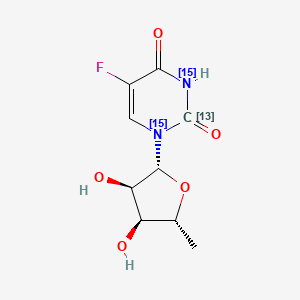
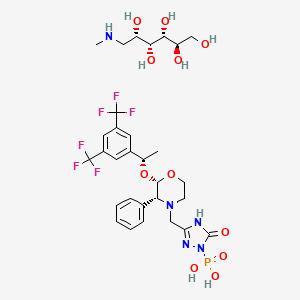
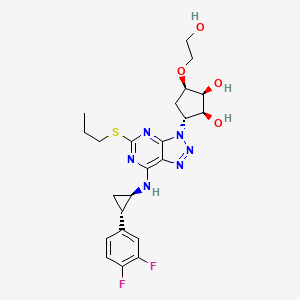
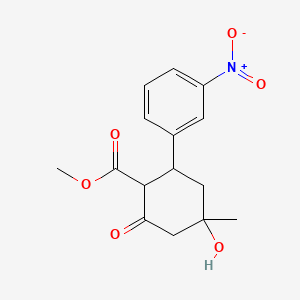

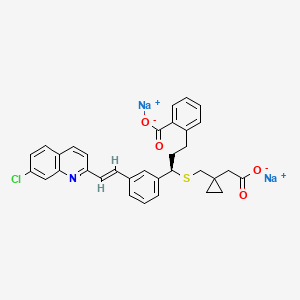
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
